N'-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .
Preparation Methods
The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with 3-fluorobenzaldehyde under reflux conditions in ethanol or methanol. The reaction is facilitated by the presence of an acid catalyst, such as glacial acetic acid. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Scientific Research Applications
N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound forms stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, leading to different chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
Properties
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c15-12-5-1-3-10(7-12)9-16-17-14(19)11-4-2-6-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQBYPWDYZXLMI-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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